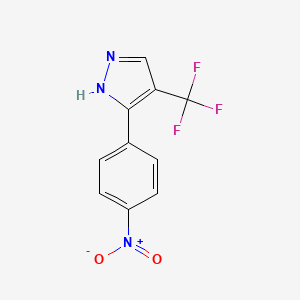

4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole

Description

Properties

CAS No. |

790661-64-2 |

|---|---|

Molecular Formula |

C10H6F3N3O2 |

Molecular Weight |

257.17 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-15-9(8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) |

InChI Key |

FKHZRLOLGXOAPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

While the exact compound "4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole" is not directly detailed in the provided search results, the information available allows for an exploration of the applications of related pyrazole derivatives, focusing on trifluoromethyl and nitrophenyl substitutions.

Influence of Substituents on Pyrazole Activity

- Fluoroalkyl Substituents: The presence of a fluoroalkyl substituent on the pyrazole core can significantly increase the lipophilicity and solubility of the compounds, which can improve their biological activity .

- Trifluoromethyl groups: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide is used for treating inflammation and inflammation-associated disorders .

- Nitrophenyl groups: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with potential applications, as suggested by its listing as a chemical product .

Specific Examples and Related Compounds

- Celecoxib and Fipronil: Celecoxib (a non-steroidal antirheumatic drug) and fipronil (a broad-use insecticide) are examples of pyrazole-containing compounds with practical applications .

- Anti-inflammatory Agents: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide is related to compounds for treating inflammation . The invention is in the field of anti-inflammatory pharmaceutical agents and specifically relates to compounds, compositions, and methods for treating inflammation and inflammation-associated disorders, such as arthritis .

- Anti-diabetes agents: Various substituted methyl-5-phenyl-1H-pyrazol-1-yl]benzenesulfonamides have been prepared as intermediates for anti-diabetes agents .

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Key Observations :

- Synthetic Efficiency : Microwave-assisted methods () achieve faster reaction times (e.g., 30–60 minutes) compared to traditional heating (24 hours in ).

- Steric Effects : Bulky substituents like tert-butyl () reduce ring flexibility, whereas trifluoromethyl balances lipophilicity without excessive steric hindrance.

Table 2: Selected Properties of Pyrazole Derivatives

Findings :

- Lipophilicity: The trifluoromethyl group increases LogP values by ~1 unit compared to non-fluorinated analogs (e.g., 3.2 vs. 2.9 in ).

- Biological Relevance : Fluorophenyl and naphthyl groups () enhance binding to estrogen receptors, while nitro groups () may favor interactions with nitroreductases in prodrug applications.

Crystallographic and Spectroscopic Insights

- Crystal Packing : The compound in (C20H19F3N2O4) crystallizes in the triclinic P-1 space group, with intermolecular C–H···O hydrogen bonds stabilizing the lattice .

- NMR Trends : ¹H NMR of nitro-containing pyrazoles (e.g., ) shows deshielded aromatic protons (δ 8.2–8.5 ppm) due to nitro-group anisotropy.

Biological Activity

4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and antiparasitic activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 288.18 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating interactions with biological targets.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole, exhibit significant anti-inflammatory properties. A study highlighted that compounds with a para-nitrophenyl moiety showed remarkable anti-inflammatory effects, achieving up to 93.53% inhibition in protein denaturation assays, surpassing the standard drug diclofenac sodium (90.13% inhibition) .

Table 1: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (Protein Denaturation) | Reference |

|---|---|---|

| 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole | 93.53% | |

| Diclofenac Sodium | 90.13% |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro evaluations against various bacterial strains such as E. coli and Bacillus subtilis revealed that certain derivatives exhibited substantial antibacterial activity. Notably, one study reported that compounds derived from pyrazoles demonstrated effective inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Table 2: Antimicrobial Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole | E. coli | 40 | |

| Pyrazole Derivative A | Mycobacterium tuberculosis | 6.25 |

Antiparasitic Activity

Recent studies have also explored the antiparasitic potential of trifluoromethylated pyrazoles. Compounds were synthesized and tested against Leishmania amazonensis and Trypanosoma cruzi, showing promising results in inhibiting the growth of these pathogens associated with neglected tropical diseases. The presence of bulky groups at specific positions on the phenyl ring enhanced the antiparasitic efficacy significantly .

Table 3: Antiparasitic Activity Findings

Case Studies

- Anti-inflammatory Efficacy : A series of experiments involving carrageenan-induced edema in rats showed that the tested pyrazole derivatives significantly reduced paw swelling, indicating potent anti-inflammatory activity comparable to established NSAIDs .

- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives against multiple bacterial strains revealed that specific modifications to the pyrazole core could enhance antibacterial potency, with some compounds achieving MIC values lower than traditional antibiotics .

- Antiparasitic Evaluation : In vitro studies demonstrated that certain trifluoromethylated pyrazoles displayed strong activity against both Leishmania and Trypanosoma, suggesting their potential as lead compounds for drug development targeting parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.